molecular formula C20H16N4O4 B2417570 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide CAS No. 1797859-04-1

5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2417570
CAS No.: 1797859-04-1
M. Wt: 376.372
InChI Key: GMAIHVRRIZBLMX-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide (CAS 1797859-04-1) is a high-purity synthetic organic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule features a unique hybrid structure incorporating two privileged pharmacophores: an isoxazole and a 1,2,4-oxadiazole ring, linked to a furan moiety . Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds containing oxygen and nitrogen atoms at adjacent positions. They represent a rich area of exploration in drug discovery due to their wide spectrum of documented biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties . The 1,2,4-oxadiazole ring system is another heterocycle of high value in agrochemical and pharmaceutical development, frequently investigated for its potential in creating new active agents . The specific integration of a cyclopropyl substituent on the isoxazole core is a strategic modification often employed to fine-tune the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This compound is intended for research applications only, specifically for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. It is supplied with detailed analytical characterization to ensure research reproducibility. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-cyclopropyl-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-20(15-11-17(27-23-15)12-7-8-12)21-14-5-2-1-4-13(14)10-18-22-19(24-28-18)16-6-3-9-26-16/h1-6,9,11-12H,7-8,10H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAIHVRRIZBLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, an isoxazole ring, and an oxadiazole moiety, which contribute to its unique pharmacological properties. The molecular formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3} with a molecular weight of 312.32 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and isoxazole structures. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.65
HeLa2.41
U-937<0.12

In vitro studies indicated that these compounds induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .

The proposed mechanism of action includes the inhibition of key enzymes involved in cancer cell proliferation. The presence of the furan and oxadiazole groups facilitates interactions with cellular targets, leading to enhanced cytotoxicity. Molecular docking studies suggest strong binding affinities to critical receptors involved in cancer pathways.

Case Studies

  • Study on MCF-7 Cells : A study evaluating the effects of similar oxadiazole derivatives on MCF-7 cells showed that these compounds significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential for further development as an anticancer agent .

Scientific Research Applications

The compound has shown promise in various biological assays, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of isoxazole can inhibit cell proliferation in cancer cell lines such as SNB-19 and OVCAR-8, showcasing percent growth inhibitions ranging from 51% to 86% depending on the specific structural modifications made to the compound .

Antidiabetic Effects

In vivo studies using models like Drosophila melanogaster have indicated that certain oxadiazole derivatives can lower glucose levels significantly, suggesting potential applications in diabetes management. Compounds structurally related to 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide have shown similar effects .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer activity of various isoxazole derivatives, including those similar to this compound. The results revealed that these compounds effectively induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The most effective derivatives achieved over 80% inhibition in certain cancer cell lines .

Case Study 2: Diabetes Management

In a separate study focusing on anti-diabetic agents, researchers evaluated several oxadiazole compounds for their ability to regulate glucose levels in genetically modified Drosophila models. The findings indicated that specific modifications to the oxadiazole ring could enhance glucose-lowering effects significantly, paving the way for further exploration of these compounds in diabetes treatment .

Q & A

Q. What synthetic methodologies are optimal for preparing 5-cyclopropyl-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide?

The compound can be synthesized via a multi-step approach:

  • Isoxazole ring formation : Cyclocondensation of cyclopropanecarboxylic acid derivatives with hydroxylamine under acidic conditions .
  • Oxadiazole synthesis : React furan-2-carboxylic acid with amidoximes in the presence of activating agents (e.g., POCl₃) to form the 1,2,4-oxadiazole moiety .
  • Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the isoxazole-3-carboxylic acid to the aniline-containing intermediate .
    Key optimization parameters: Reaction temperature (70–90°C), solvent choice (DMF or THF), and purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify cyclopropyl protons (δ ~1.0–2.0 ppm) and furan/oxadiazole aromatic signals .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended handling and storage protocols for this compound?

  • Safety : Use nitrile gloves, safety goggles, and lab coats to avoid dermal exposure .
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can the mitochondrial permeability transition pore (mPTP) inhibition activity of this compound be evaluated?

  • Experimental design :
    • Mitochondrial isolation : Extract liver mitochondria from C57BL/6 mice via differential centrifugation .
    • Calcium retention capacity (CRC) assay : Load mitochondria with Calcium Green-5N dye and monitor fluorescence (λₑₓ = 506 nm, λₑₘ = 532 nm) under calcium pulses .
    • Inhibitor testing : Add the compound (1–10 µM) and compare CRC to cyclosporin A (positive control). Calculate IC₅₀ using nonlinear regression .
      Data interpretation: Increased CRC indicates mPTP inhibition, suggesting cardioprotective potential .

Q. What strategies can resolve contradictions in bioactivity data across different assay systems?

  • Case example : If the compound shows activity in isolated mitochondria but not in cell-based assays:
    • Solubility check : Use DMSO concentration ≤1% and confirm solubility via dynamic light scattering .
    • Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake .
    • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .

Q. How can molecular docking predict interactions between this compound and target proteins (e.g., kinases)?

  • Protocol :
    • Protein preparation : Retrieve the target kinase structure (PDB ID: e.g., 2JDO) and remove water/ligands .
    • Ligand preparation : Generate 3D conformers of the compound using OpenBabel and assign Gasteiger charges .
    • Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate with known inhibitors (e.g., staurosporine) .
      Key parameters: Binding energy ≤–7 kcal/mol and hydrogen bonds with key residues (e.g., Glu91, Lys33) suggest strong inhibition .

Q. What structural analogs of this compound have shown enhanced anticancer activity?

  • Analog design :
    • Replace the cyclopropyl group with 5-methylisoxazole to improve metabolic stability .
    • Substitute the furan with thiophene to enhance π-π stacking with DNA .
  • Activity data :
    • N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides showed IC₅₀ = 2–10 µM against HeLa cells .
    • Pyrazole-1-carbothioamide derivatives exhibited apoptosis induction via caspase-3 activation .

Methodological Notes

  • Contradictory evidence : While some oxadiazole derivatives show mitochondrial targeting , others prioritize kinase inhibition . Context-dependent assay validation is critical.

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